Napyradiomycin C1

Description

from culture broth Chainia rubra MG802-AF1; structure given in first source

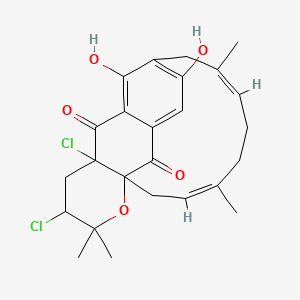

Structure

2D Structure

Properties

CAS No. |

103106-20-3 |

|---|---|

Molecular Formula |

C25H28Cl2O5 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(1S,3E,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione |

InChI |

InChI=1S/C25H28Cl2O5/c1-13-6-5-7-14(2)10-15-17(28)11-16-19(20(15)29)22(31)24(27)12-18(26)23(3,4)32-25(24,9-8-13)21(16)30/h7-8,11,18,28-29H,5-6,9-10,12H2,1-4H3/b13-8+,14-7-/t18-,24+,25+/m1/s1 |

InChI Key |

JBVAFOMCWIFYSA-JSXGRXQISA-N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Napyradiomycin C1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin C1 is a member of the napyradiomycin family of antibiotics, a group of meroterpenoids produced by actinomycetes. These compounds are noted for their complex chemical structures and significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related napyradiomycin analogs to provide a comparative context. Detailed experimental protocols for the determination of key physicochemical parameters are outlined, and a hypothetical signaling pathway for its cytotoxic activity is presented.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce in publicly available literature, its basic properties can be derived from databases and comparison with related compounds.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₅H₂₈Cl₂O₅ | PubChem |

| Molecular Weight | 483.4 g/mol | PubChem |

| Monoisotopic Mass | 482.13138 Da | PubChem |

| Appearance | Yellowish solid (predicted) | Inferred from related napyradiomycins |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in dichloromethane, DMSO, ethanol, and methanol. | Inferred from Napyradiomycin A1[1] |

| XlogP (predicted) | 4.5 | PubChem |

Spectroscopic Data

Table 2: Comparative Spectroscopic Data of Napyradiomycin Analogs

| Spectroscopic Technique | Napyradiomycin Analog | Key Observations | Reference |

| UV-Vis Spectroscopy | Napyradiomycin A4 | λmax at 251, 270, and 363 nm in MeOH | [3] |

| 4-dehydro-4a-dechloronapyradiomycin A1 | λmax at 257, 312, and 362 nm, indicating an aromatic nature | [4][5] | |

| Infrared (IR) Spectroscopy | Napyradiomycin A4 | Bands at 3360 cm⁻¹ (hydroxyl groups) and 1697 cm⁻¹ (conjugated carbonyl groups) | [3] |

| 4-dehydro-4a-dechloronapyradiomycin A1 | Broad absorption around 3294 cm⁻¹ (multiple hydroxyl groups) and at 1701 cm⁻¹ (conjugated carbonyl) | [4][5] | |

| Mass Spectrometry (MS) | Napyradiomycin A4 | HRESIMS m/z 443.2067 [M+H]⁺ | [3] |

| 4-dehydro-4a-dechloronapyradiomycin A1 | HRESIMS m/z 467.1595 [M+Na]⁺ | [4][5] | |

| ¹H NMR (in CDCl₃) | Napyradiomycin A4 | Signals for an exchangeable proton (δH 11.85), aromatic protons (δH 7.17, 6.72), and multiple methyl protons. | [3] |

| 4-dehydro-4a-dechloronapyradiomycin A1 | Exchangeable OH signal (δH 12.57), aromatic protons (δH 7.19, 6.92, 6.71), olefinic protons (δH 5.02, 4.98), and five quaternary aliphatic methyl groups. | [4] | |

| ¹³C NMR (in CDCl₃) | Napyradiomycin A4 | Resonances for three carbonyl carbons (δC 215.0, 195.5, 194.0), and various aromatic and aliphatic carbons. | [3] |

| 4-dehydro-4a-dechloronapyradiomycin A1 | Two carbonyl signals (δC 195.4, 188.6), two phenolic hydroxyl groups (δC 165.5, 164.0), and other characteristic signals. | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the consistent characterization of natural products. The following sections outline generalized yet detailed methodologies for determining the key physicochemical properties of this compound.

Isolation and Purification

Napyradiomycins are typically isolated from the culture broth of Streptomyces species.[6]

Caption: General workflow for the isolation and purification of this compound.

-

Fermentation: A suitable Streptomyces strain is cultured in a large volume of appropriate liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the napyradiomycins into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the individual napyradiomycin congeners.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Caption: Standard procedure for melting point determination.

-

Sample Preparation: A small amount of purified this compound is thoroughly dried to remove any residual solvent. The dried sample is then finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range over which the substance melts is recorded.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for formulation development and for designing biological assays.

Caption: Protocol for determining the solubility of this compound.

-

Preparation: A known mass of this compound is placed in a vial.

-

Solvent Addition: A measured volume of the test solvent (e.g., water, ethanol, DMSO, dichloromethane) is added.

-

Equilibration: The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature until equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C spectra provide information about the chemical environment of the hydrogen and carbon atoms.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry.

-

-

Data Analysis: The spectral data are analyzed to assign all proton and carbon signals and to piece together the complete structure of the molecule.

Biological Activity and Signaling Pathway

Napyradiomycins are known to exhibit a range of biological activities, most notably antibacterial effects against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[6] Several studies have indicated that napyradiomycins can induce apoptosis in cancer cells.[1]

The dihydronaphthoquinone core of napyradiomycins is a type of quinone, a class of compounds known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.[7][8]

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known activities of quinone-containing natural products, a plausible signaling pathway for this compound-induced apoptosis can be proposed. This pathway involves the induction of cellular stress, leading to the activation of the mitochondrial apoptotic cascade.

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis by Redox-Cycling Quinones [ouci.dntb.gov.ua]

- 8. academic.oup.com [academic.oup.com]

Preliminary Mechanistic Insights into Napyradiomycin C1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids produced by actinomycetes, first isolated in 1986 from Chainia rubra.[1] This family of natural products has garnered significant interest due to their complex chemical structures and broad spectrum of biological activities, including potent antibacterial and cytotoxic effects.[2] Napyradiomycin C1, a member of this class, is distinguished by a unique 14-membered ring formed by a carbon-carbon bond.[3] This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of this compound and its close analogs, focusing on its antibacterial and cytotoxic properties. The information is collated from various studies to offer a detailed perspective for researchers in drug discovery and development.

Antibacterial Activity

Napyradiomycins, including analogs of C1, have demonstrated significant activity against Gram-positive bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The primary mechanism appears to be rapid bactericidal action rather than bacteriostatic effects.

Quantitative Data on Antibacterial Potency

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC values for this compound are not extensively reported in the provided literature, data for the broader class of napyradiomycins against various bacterial strains are available and summarized below. These values provide a benchmark for the potential potency of C1.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Napyradiomycins | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 16 | [5] |

| Napyradiomycins | Staphylococcus aureus ATCC 29213 | 0.5 - 32 | [6][7] |

| Napyradiomycins | Bacillus subtilis SCSIO BS01 | 0.5 - 32 | [6][7] |

| Napyradiomycins | Bacillus thuringiensis SCSIO BT01 | 0.25 - 32 | [6][7] |

| Napyradiomycins | Escherichia coli ATCC 25922 | > 128 | [6][7] |

Note: The wide range of MIC values reflects the structural diversity within the napyradiomycin family.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

A standard broth microdilution method is employed to determine the MIC values.[7]

-

Bacterial Culture: The target bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

-

Compound Preparation: The test compound (napyradiomycin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bactericidal Kinetics (Time-Kill) Assay:

This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic.[1][4]

-

Bacterial Suspension: A standardized suspension of the test organism (e.g., MRSA) is prepared in a suitable broth.

-

Compound Addition: The napyradiomycin derivative is added to the bacterial suspension at a concentration corresponding to a multiple of its MIC.

-

Sampling: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Plating and Incubation: The samples are serially diluted, plated on agar plates, and incubated to allow for colony formation.

-

Colony Counting: The number of viable bacteria (colony-forming units per mL) is determined at each time point. A significant reduction in viable cell count indicates bactericidal activity.

Cytotoxic and Anti-Cancer Activity

Several napyradiomycin derivatives have exhibited potent cytotoxicity against various cancer cell lines.[2][5] Preliminary studies suggest that this cytotoxicity is, at least in part, mediated by the induction of apoptosis.[8][9]

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential of these compounds.

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| Napyradiomycin Analogs | HCT-116 (Colon Carcinoma) | 1.41 - >100 | [5][8] |

| Napyradiomycin B4 | HCT-116 | 2.8 - 32.6 | [8] |

| A80915A | HCT-116 | 1.0 - 9.5 | [8] |

| A80915C | HCT-116 | 7.4 - 28.8 | [8] |

| Napyradiomycins 2, 4, 6, 7 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [6][10] |

Mechanism of Cytotoxicity: Induction of Apoptosis

Studies on napyradiomycin derivatives have shown that they can induce apoptosis in cancer cells.[8][9] This suggests a more specific mechanism of action than non-specific cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the napyradiomycin compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Fluorescence-Activated Cell Sorting (FACS):

FACS analysis can be used to quantify the percentage of apoptotic cells in a population.[8][9]

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed, and stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., propidium iodide and Yo-pro).

-

FACS Analysis: The stained cells are analyzed by flow cytometry. The instrument measures the fluorescence intensity of individual cells, allowing for their categorization into different populations based on their viability state.

Other Reported Biological Activities

Beyond antibacterial and cytotoxic effects, the napyradiomycin class has been associated with other mechanisms of action, suggesting multiple potential cellular targets. These include:

-

Inhibition of Gastric (H+/K+)-ATPase: Some napyradiomycins have been shown to inhibit this proton pump.[7][8]

-

Estrogen Receptor Antagonism: Certain derivatives act as non-steroidal estrogen receptor antagonists.[7][8]

-

Antiangiogenic Potential: Napyradiomycin A1 has been shown to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, suggesting antiangiogenic properties.[12]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Flow of Apoptosis Induction

Caption: Hypothesized pathway of apoptosis induction by napyradiomycins.

Conclusion and Future Directions

The preliminary studies on this compound and its analogs reveal a promising class of bioactive compounds with potent antibacterial and cytotoxic activities. The bactericidal action against Gram-positive pathogens and the induction of apoptosis in cancer cells are key mechanistic features identified to date. However, the precise molecular targets of this compound remain to be fully elucidated.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular binding partners of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to understand the key structural motifs responsible for its biological activities.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infections and cancer.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127. | Semantic Scholar [semanticscholar.org]

The Cytotoxic Effects of Napyradiomycin C-Type Meroterpenoids on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

Introduction

Napyradiomycins are a class of meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways, primarily isolated from actinomycete bacteria, particularly of the genus Streptomyces.[1] First discovered in 1986, this family of compounds has demonstrated a range of biological activities, including antibacterial and antifungal properties.[2] More recently, their potential as anticancer agents has garnered significant interest, with studies revealing their cytotoxic effects against various human cancer cell lines.[1][3][4]

This technical guide focuses on the cytotoxic properties of Napyradiomycin C-type compounds and other relevant analogues against cancer cells. While specific data for a compound explicitly named "Napyradiomycin C1" is limited in the context of cytotoxicity, this document synthesizes the available research on closely related C-type napyradiomycins and other derivatives to provide a comprehensive overview for the research community. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapeutic development.[2][5]

Quantitative Cytotoxicity Data

The cytotoxic activity of various napyradiomycin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell viability by 50%, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| Napyradiomycin A (C-type) | HCT-116 | Colon Carcinoma | - | 4.19 | [4][6] |

| Napyradiomycin B4 | HCT-116 | Colon Carcinoma | - | 1.41 | [4][6] |

| Napyradiomycin (Compound 2) | SF-268 | Glioblastoma | < 20 | - | [3] |

| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |

| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |

| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |

| Napyradiomycin A1 (Compound 4) | SF-268 | Glioblastoma | < 20 | - | [3] |

| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |

| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |

| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |

| Napyradiomycin B1 (Compound 6) | SF-268 | Glioblastoma | < 20 | - | [3] |

| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |

| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |

| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |

| Napyradiomycin B3 (Compound 7) | SF-268 | Glioblastoma | < 20 | - | [3] |

| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |

| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |

| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] |

Note: Many studies report cytotoxicity below a certain threshold (e.g., < 20 µM) without providing a precise value. The nomenclature can vary between publications, with some researchers designating new compounds with numbers rather than the traditional lettering system.[3][4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of napyradiomycins is the induction of apoptosis.[2][6] This has been demonstrated in studies using the HCT-116 colon adenocarcinoma cell line. Treatment with various napyradiomycin congeners leads to a dose-dependent increase in the apoptotic cell population.[2] The ability to trigger a regulated cell death pathway like apoptosis makes this class of compounds a promising candidate for further anticancer drug development, as it suggests a specific biochemical target rather than non-specific cellular damage.[2][5]

While the precise molecular targets and signaling cascades are not yet fully elucidated for the napyradiomycin class, a generalized pathway for apoptosis induction is presented below. This pathway represents a common mechanism for natural product-induced cell death in cancer cells and serves as a hypothetical model for napyradiomycin action pending further research.

Caption: Putative signaling pathway for Napyradiomycin-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used to evaluate the cytotoxic effects of compounds like napyradiomycins.

Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7]

a. Cell Seeding:

-

Harvest cancer cells from culture flasks during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

b. Compound Treatment:

-

Prepare a stock solution of the Napyradiomycin compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

c. MTT Assay and Measurement:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting cell viability against compound concentration.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will take up propidium iodide (PI), a DNA-binding dye.

a. Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with the Napyradiomycin compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

b. Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.

c. Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

Experimental and Analytical Workflow

The process of evaluating a novel compound for its cytotoxic effects follows a structured workflow from initial screening to mechanistic investigation.

Caption: General workflow for cytotoxic compound evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that napyradiomycins, including the C-type structural class, are potent cytotoxic agents against a variety of human cancer cell lines.[3][4] The induction of apoptosis appears to be a key mechanism of their anticancer activity.[2] However, significant research is still required to fully understand their therapeutic potential.

Future research should focus on:

-

Isolation and screening of more napyradiomycin analogues to build a comprehensive structure-activity relationship (SAR) profile.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to trigger apoptosis.

-

In vivo studies using animal models to assess the efficacy, pharmacokinetics, and safety of lead napyradiomycin compounds.

This class of marine-derived natural products represents a promising scaffold for the development of novel chemotherapeutic agents. The data and protocols presented in this guide aim to facilitate further investigation into their anticancer properties.

References

- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Vitro Anti-Angiogenic Potential of Napyradiomycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Napyradiomycins, a family of meroterpenoids produced by actinomycetes, have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the in vitro anti-angiogenic potential of the napyradiomycin family, with a primary focus on Napyradiomycin A1, a well-studied analogue. While direct data on Napyradiomycin C1 is limited in the current scientific literature, the information presented here for closely related compounds offers valuable insights into the potential anti-angiogenic profile of the broader napyradiomycin class.

Quantitative Data Summary

The anti-angiogenic activity of napyradiomycins has been quantified through various in vitro assays. The following tables summarize the key findings for Napyradiomycin A1 and other relevant derivatives.

Table 1: Anti-Angiogenic and Cytotoxic Activities of Napyradiomycin A1

| Assay | Cell Line | Endpoint | Result |

| HUVEC Tube Formation | HUVEC | Inhibition of tube formation | Concentration-dependent |

| Endothelial Cell Proliferation | HUVEC | Inhibition of proliferation | Selective inhibition |

| Dermal Fibroblast Proliferation | Human Dermal Fibroblasts | Inhibition of proliferation | No significant effect |

| Vascular Endothelial Cell Migration | HUVEC | Suppression of migration | - |

| Vascular Endothelial Cell Invasion | HUVEC | Suppression of invasion | - |

Data extracted from a study on Napyradiomycin A1 isolated from a marine-derived Streptomyces sp.[3]

Table 2: Cytotoxic Activities of Various Napyradiomycin Derivatives

| Compound | Cell Line | IC50 (µM) |

| Napyradiomycin B4 | HCT-116 | 2.8 – 32.6 |

| A80915A | HCT-116 | 1.0 – 9.5 |

| A80915C | HCT-116 | 7.4 – 28.8 |

| Napyradiomycin CNQ525.510B (1) | HCT-116 | Apoptosis induction at 4 µM |

| Napyradiomycin A80915A | HCT-116 | Apoptosis induction at 4 µM |

| Napyradiomycin A8015C | HCT-116 | Apoptosis induction at >8 µM |

| Napyradiomycins 2, 4, 6, 7 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 |

Data compiled from studies on various napyradiomycin derivatives.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anti-angiogenic potential of napyradiomycins.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.[5]

Methodology:

-

Preparation of Extracellular Matrix: Thaw a basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[6] Incubate at 37°C for 30-60 minutes to allow for gel formation.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in the appropriate medium containing the test compound (e.g., Napyradiomycin A1) at various concentrations.

-

Incubation: Seed the HUVECs onto the solidified matrix.[6] Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]

-

Analysis: Visualize and photograph the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as tube length and the number of branch points.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells, a fundamental process in the expansion of the vascular network.[5][7]

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Quantification: Assess cell viability and proliferation using a colorimetric assay such as the MTT assay.[8] This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals with a solvent like DMSO.[8] The absorbance is then measured using a plate reader.

Cell Migration Assay

Cell migration is a key process in angiogenesis, allowing endothelial cells to move into areas of new vessel formation.[5] The wound healing assay is a common method to assess this.

Methodology:

-

Monolayer Formation: Grow HUVECs to confluence in a multi-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at different concentrations.

-

Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours).

-

Analysis: Measure the closure of the wound over time to determine the rate of cell migration.

Another method is the Boyden chamber assay, which assesses cell migration through a porous membrane towards a chemoattractant.[9]

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound in angiogenesis are not yet elucidated, the observed in vitro effects of Napyradiomycin A1 suggest interference with key signaling pathways that regulate endothelial cell behavior.

Napyradiomycin A1 has been shown to suppress vascular endothelial cadherin (VE-cadherin) expression.[3] VE-cadherin is a critical component of adherens junctions between endothelial cells, and its downregulation can lead to increased endothelial permeability and may disrupt the integrity of newly forming vessels. This suggests a potential mechanism of action involving the modulation of cell-cell adhesion.

Furthermore, the cytotoxic and apoptosis-inducing effects observed with various napyradiomycin derivatives in cancer cells point towards a broader mechanism that could also impact endothelial cell survival.[4] Many signaling pathways are common to both cancer cell proliferation and angiogenesis, such as the VEGF, PI3K/Akt, and MAPK/ERK pathways.[10][11] It is plausible that napyradiomycins could inhibit one or more of these critical pro-angiogenic signaling cascades.

Visualizations

Experimental Workflow: In Vitro Anti-Angiogenesis Assays

Caption: Workflow for assessing the in vitro anti-angiogenic effects of napyradiomycins.

Hypothesized Signaling Pathway for Anti-Angiogenic Action

Caption: Hypothesized mechanism of napyradiomycin's anti-angiogenic effects.

Conclusion

The available in vitro data, primarily from studies on Napyradiomycin A1 and other derivatives, strongly suggest that the napyradiomycin class of compounds possesses significant anti-angiogenic potential. These molecules inhibit key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. The observed effects on VE-cadherin expression and the induction of apoptosis in various cell types point towards a multi-faceted mechanism of action that warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound and other analogues to fully realize their therapeutic potential in the context of anti-angiogenic cancer therapy.

References

- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. primescholars.com [primescholars.com]

Initial Screening of Napyradiomycin C1 for Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Napyradiomycin C1 for enzyme inhibition, with a focus on its potential activity against gastric H+/K+-ATPase and the estrogen receptor. This document outlines relevant quantitative data for the napyradiomycin class of compounds, detailed experimental protocols for enzyme inhibition assays, and a visual workflow for the screening process.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the napyradiomycin family of meroterpenoids, which are natural products isolated from actinomycetes.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3][4][5] Notably, several studies have indicated that napyradiomycins can act as inhibitors of gastric H+/K+-ATPase and as antagonists of the estrogen receptor, suggesting their potential therapeutic application in managing acid-related gastrointestinal disorders and hormone-dependent cancers.[1][2][4][5] This guide focuses on the foundational screening methodologies to evaluate the enzyme inhibitory potential of this compound against these two key targets.

Quantitative Data on Napyradiomycin Activity

While specific enzyme inhibition data for this compound is not extensively available in public literature, the broader class of napyradiomycins has been evaluated for various biological activities. The following tables summarize the available quantitative data for related napyradiomycin compounds to provide a contextual framework for the screening of this compound.

Table 1: Cytotoxicity of Napyradiomycin Analogs against Human Colon Carcinoma (HCT-116) Cell Line [1]

| Compound | IC50 (µM) |

| Napyradiomycin CNQ525.510B | 17 |

| This compound | Data Not Available |

Table 2: Estrogen Receptor Antagonist Activity of Napyradiomycin A1 [6]

| Compound | Target | Assay System | IC50 (µM) |

| Napyradiomycin A1 | Estrogen Receptor | Rat Uterine Homogenates | 4.2 |

| This compound | Estrogen Receptor | Data Not Available | Data Not Available |

Experimental Protocols

The following sections detail the methodologies for conducting initial enzyme inhibition screening of this compound against gastric H+/K+-ATPase and the estrogen receptor. These protocols are based on established methods described in the scientific literature.

Gastric H+/K+-ATPase Inhibition Assay

This assay is designed to determine the inhibitory effect of this compound on the activity of H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

3.1.1. Materials and Reagents

-

Gastric microsomal vesicles (source of H+/K+-ATPase)

-

This compound

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer

-

MgCl₂ (Magnesium chloride)

-

KCl (Potassium chloride)

-

Ammonium molybdate

-

Perchloric acid

-

Fiske-Subbarow reagent

-

Omeprazole (positive control)

-

DMSO (Dimethyl sulfoxide, as solvent for this compound)

-

Microplate reader

3.1.2. Protocol

-

Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations. Dissolve this compound and omeprazole in DMSO to create stock solutions.

-

Enzyme Preparation: Isolate gastric microsomal vesicles from a suitable source (e.g., porcine or rabbit gastric mucosa) using differential centrifugation. The final pellet containing the vesicles is resuspended in a suitable buffer.

-

Assay Reaction:

-

In a 96-well plate, add the Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.

-

Add varying concentrations of this compound (typically in a range of 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (omeprazole).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Phosphate Detection:

-

Stop the reaction by adding an ice-cold solution of ammonium molybdate in perchloric acid.

-

Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using the Fiske-Subbarow method. The absorbance is measured at a specific wavelength (e.g., 660 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Estrogen Receptor Binding Assay

This competitive binding assay evaluates the ability of this compound to displace a radiolabeled estrogen ligand from the estrogen receptor (ER).

3.2.1. Materials and Reagents

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

This compound

-

Unlabeled 17β-estradiol (for non-specific binding and standard curve)

-

Tris-EDTA buffer

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

-

Tamoxifen or a known ER antagonist (positive control)

3.2.2. Protocol

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats. Homogenize the uterine tissue in a cold buffer and centrifuge at high speed to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Reaction:

-

In microcentrifuge tubes, add a fixed concentration of [³H]-estradiol.

-

Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).

-

Include tubes for total binding (only [³H]-estradiol and cytosol) and non-specific binding (with a large excess of unlabeled 17β-estradiol).

-

Add the prepared rat uterine cytosol to each tube.

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a cold suspension of dextran-coated charcoal to each tube to adsorb the unbound [³H]-estradiol.

-

Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.

-

Centrifuge the tubes at low speed to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the receptor-bound [³H]-estradiol) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand from the receptor.

-

Visualizing the Screening Workflow

The following diagrams illustrate the logical workflow for the initial screening of this compound for enzyme inhibition.

Caption: Workflow for this compound enzyme inhibition screening.

Conclusion

This technical guide provides a framework for the initial in vitro screening of this compound as an enzyme inhibitor, specifically targeting gastric H+/K+-ATPase and the estrogen receptor. The provided protocols, adapted from established methodologies, offer a starting point for researchers to quantitatively assess the inhibitory potential of this compound. While specific quantitative data for this compound remains to be fully elucidated, the information available for the broader napyradiomycin class suggests that this is a promising area of investigation. Further studies are warranted to determine the precise IC50 values and to explore the mechanism of action of this compound on these and other potential enzyme targets. Such research will be crucial in evaluating its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound Napyradiomycin A1 - Chemdiv [chemdiv.com]

The Polyketide-Terpenoid Blueprint of Napyradiomycin C1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic origin of Napyradiomycin C1, a structurally unique member of the napyradiomycin family of antibiotics. These meroterpenoids, of a hybrid polyketide and terpenoid lineage, are produced by actinomycete bacteria and exhibit significant biological activities. Understanding the precise enzymatic machinery and molecular logic behind the construction of this compound is paramount for harnessing its therapeutic potential through synthetic biology and chemoenzymatic approaches.

The Hybrid Biosynthetic Pathway: A Symphony of Polyketides and Terpenes

The structural core of the napyradiomycins, a semi-naphthoquinone chromophore, originates from the polyketide pathway.[1] Concurrently, the intricate side chains, which undergo a series of remarkable enzymatic transformations, are derived from the terpenoid pathway via mevalonate.[1] The defining feature of this compound is its unique 14-membered macrocyclic ring, formed through the cyclization of a geranyl group attached at the C-3 position of the naphthoquinone core.[2][3]

The biosynthesis is orchestrated by a dedicated suite of enzymes encoded within the napyradiomycin (nap) biosynthetic gene cluster. This cluster houses genes for a type III polyketide synthase (PKS), prenyltransferases, and a fascinating class of vanadium-dependent haloperoxidases (VHPOs) that play a crucial role in the halogenation and cyclization events.[2]

Core Scaffold Formation: The Polyketide Synthase Machinery

The journey begins with the synthesis of the 1,3,6,8-tetrahydroxynaphthalene (THN) core. This is accomplished by a type III polyketide synthase, THN synthase, which catalyzes the iterative condensation of acetate units. This foundational scaffold serves as the molecular canvas upon which the subsequent terpenoid modifications are painted.

Terpenoid Elaboration: Prenylation and Halogenation Cascades

The THN core is then decorated with two distinct isoprenoid units derived from the mevalonate pathway: a dimethylallyl pyrophosphate (DMAPP) and a geranyl pyrophosphate (GPP). This process is catalyzed by two dedicated aromatic prenyltransferases, NapT8 and NapT9.[2]

Following prenylation, a series of regio- and stereospecific halogenations and cyclizations are carried out by a cohort of vanadium-dependent haloperoxidases (NapH1, NapH3, and NapH4). These enzymes are responsible for the incorporation of chlorine atoms and the intricate ring formations that characterize the napyradiomycin family.[2] While the enzymatic steps leading to the linear and 6-membered ring structures of napyradiomycins A and B series have been elucidated in detail, the precise enzyme and mechanism responsible for the formation of the 14-membered ring in this compound remain an area of active investigation.[3] It is hypothesized that a specific, yet-to-be-characterized enzyme within the nap cluster catalyzes this remarkable macrocyclization.

Quantitative Insights into Napyradiomycin Biosynthesis

While specific quantitative data for this compound production is limited in the literature, studies on the chemoenzymatic synthesis of related napyradiomycins A1 and B1 provide valuable benchmarks for the efficiency of the biosynthetic machinery.

| Product | Starting Substrates | Enzymes Used | Yield | Reference |

| Napyradiomycin A1 | 1,3,6,8-tetrahydroxynaphthalene, DMAPP, GPP | NapT8, NapT9, NapH1, NapH3 | Not explicitly stated, but milligram quantities produced. | [2] |

| Napyradiomycin B1 | 1,3,6,8-tetrahydroxynaphthalene, DMAPP, GPP | NapT8, NapT9, NapH1, NapH3, NapH4 | 18% | [2] |

Table 1: Chemoenzymatic Synthesis of Napyradiomycins A1 and B1. This table summarizes the key components and reported yield for the in vitro reconstruction of the napyradiomycin biosynthetic pathway.

Key Experimental Protocols

The elucidation of the napyradiomycin biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches.

Heterologous Expression of the Napyradiomycin Gene Cluster

This technique is fundamental to confirming the function of the nap gene cluster and for producing napyradiomycins in a more genetically tractable host.

Objective: To express the entire nap biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus, to produce napyradiomycins.

Methodology:

-

Gene Cluster Cloning: The complete nap gene cluster (approximately 43 kb) is cloned from the native producer strain (e.g., Streptomyces aculeolatus) into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Transformation: The resulting construct is introduced into the chosen heterologous host strain via protoplast transformation or conjugation.

-

Culture and Fermentation: The recombinant Streptomyces strain is cultivated in a suitable production medium.

-

Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of napyradiomycins.

In Vitro Enzyme Assays

Characterizing the function of individual enzymes in the pathway is crucial for a detailed understanding of the biosynthesis.

Objective: To determine the specific catalytic activity of the prenyltransferases (NapT8, NapT9) and vanadium-dependent haloperoxidases (NapH1, NapH3, NapH4).

Methodology:

-

Protein Expression and Purification: The genes encoding the enzymes of interest are cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and necessary co-factors in a suitable buffer.

-

Prenyltransferases (NapT8, NapT9): The reaction mixture typically includes the aromatic substrate (e.g., THN), the isoprenoid pyrophosphate (DMAPP or GPP), and Mg²⁺.

-

Vanadium-dependent Haloperoxidases (NapH1, NapH3, NapH4): The reaction mixture contains the substrate, a source of halide (e.g., KCl), vanadate, and hydrogen peroxide.

-

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure.

Visualizing the Biosynthetic Logic

Biosynthetic Pathway of Napyradiomycins

Figure 1: Generalized Biosynthetic Pathway to Napyradiomycins. This diagram illustrates the convergence of the polyketide and terpenoid pathways to construct the napyradiomycin core, with a hypothetical final step for the formation of this compound.

Experimental Workflow for Enzyme Characterization

Figure 2: A typical workflow for the in vitro characterization of biosynthetic enzymes.

Regulatory Landscape: Unraveling the Control of Production

The production of secondary metabolites like napyradiomycins in Streptomyces is tightly regulated by a complex network of signaling pathways. While specific regulators for the nap gene cluster have not been extensively characterized, the general principles of antibiotic production in Streptomyces likely apply. This includes global regulators that respond to nutritional cues, developmental signals, and quorum sensing-like molecules. Further research is needed to identify the specific transcription factors and signaling molecules that govern the expression of the napyradiomycin biosynthetic genes, which could be key to unlocking higher production titers.

Conclusion and Future Directions

The polyketide-terpenoid origin of this compound represents a fascinating example of nature's chemical ingenuity. While significant progress has been made in understanding the biosynthesis of the napyradiomycin family, the precise enzymatic mechanism for the formation of the unique 14-membered ring of this compound remains an intriguing puzzle. Future research efforts should focus on the characterization of the unassigned enzymes within the nap gene cluster to identify the elusive macrocyclase. A deeper understanding of the regulatory networks controlling napyradiomycin production will also be critical for developing strategies to overproduce these valuable compounds. The continued exploration of this intricate biosynthetic pathway holds immense promise for the discovery of novel biocatalysts and the generation of new, potent antibiotic derivatives.

References

The Crucial Role of Vanadium-Dependent Halogenases in the Biosynthesis of Napyradiomycin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycins, a family of meroterpenoid antibiotics with potent antibacterial and anticancer activities, are distinguished by their complex, halogenated structures. The biosynthesis of these valuable natural products, particularly Napyradiomycin C1, relies on a fascinating interplay of enzymatic reactions, with a central role played by a unique set of vanadium-dependent haloperoxidases (VHPOs). This technical guide provides an in-depth exploration of the halogenases involved in the this compound biosynthetic pathway, detailing their specific functions, the reactions they catalyze, and the experimental methodologies used to characterize them. By presenting a comprehensive overview, including quantitative data and visual representations of the biochemical transformations, this document aims to equip researchers with the foundational knowledge to further investigate and potentially engineer this pathway for the production of novel therapeutic agents.

Introduction to Napyradiomycin Biosynthesis

The biosynthesis of napyradiomycins originates from both polyketide and terpenoid precursors.[1] The core naphthoquinone scaffold is derived from a pentaketide, while the intricate side chains are synthesized from mevalonate.[1] The genetic blueprint for this complex assembly is encoded within the napyradiomycin biosynthetic gene cluster (nap), first identified in Streptomyces sp. CNQ-525.[2] A remarkable feature of this gene cluster is the presence of three genes encoding vanadium-dependent haloperoxidase (VHPO) homologs: napH1, napH3, and napH4.[2][3] These enzymes are the key players in the halogenation and cyclization events that give rise to the structural diversity and biological activity of the napyradiomycin family.[4] While the biosynthesis of Napyradiomycin A1 and B1 has been more extensively studied, the pathway to this compound is understood to proceed through a similar series of enzymatic steps, with variations in the final tailoring reactions.

The Vanadium-Dependent Halogenase Toolkit of the nap Gene Cluster

The nap gene cluster employs three distinct VHPOs to orchestrate a series of stereospecific chlorination and cyclization reactions.[3][5] These enzymes utilize a vanadium cofactor and hydrogen peroxide to oxidize chloride ions, generating a reactive chloronium species that participates in electrophilic additions to the terpenoid backbone.[5]

NapH1: The Initiating Halogenase with Dual Functionality

NapH1 is a versatile enzyme that catalyzes two critical and distinct steps in the biosynthetic pathway.[3][6] Its initial role is the oxidative dearomatization and monochlorination of a geranylated 1,3,6,8-tetrahydroxynaphthalene (THN) derivative.[3][7] Later in the pathway, NapH1 demonstrates its dual functionality by catalyzing a second chlorination event on a different intermediate.[3] This stereospecific chlorination-cyclization reaction is a hallmark of NapH1's activity.[8]

NapH3: An Isomerase with a Halogenated Substrate

Interestingly, while being a homolog of VHPOs, NapH3 has evolved to perform a specialized, non-halogenating function. It catalyzes an α-hydroxyketone rearrangement of a chlorinated intermediate.[9] This isomerization is crucial for setting up the substrate for the subsequent and final cyclization step.[9] The activity of NapH3 is dependent on a post-translationally modified active site histidine.[9]

NapH4: The Master of Chloronium-Induced Cyclization

NapH4 is responsible for the final and most complex transformation in the biosynthesis of the core napyradiomycin structure.[3] This enzyme masterfully catalyzes a chloronium-induced terpenoid cyclization.[3][5] This remarkable reaction establishes two new stereocenters and a carbon-carbon bond, leading to the formation of the characteristic cyclohexane ring found in many napyradiomycins.[3]

The Biosynthetic Pathway to this compound: A Stepwise Visualization

The following diagram illustrates the proposed biosynthetic pathway leading to the core structure of napyradiomycins, highlighting the critical roles of the halogenases. The pathway to this compound is inferred to follow this general scheme, with potential variations in the final tailoring steps.

Quantitative Data on Napyradiomycin Biosynthesis

While detailed kinetic parameters for each halogenase in the this compound pathway are not extensively published, chemoenzymatic synthesis approaches have provided valuable quantitative insights into the overall efficiency of the pathway. The following table summarizes representative data from the total enzyme synthesis of related napyradiomycins, which showcases the productivity of this enzymatic cascade.

| Product | Starting Material | Enzymes Used | Reaction Time (h) | Yield | Reference |

| Napyradiomycin A1/B1 | 1,3,6,8-Tetrahydroxynaphthalene | NapT9, NapH1, NapT8, NapH3, NapH4 | 24 | Milligram quantities | [3][7] |

| Halogenated Meroterpenoids | 1,3,6,8-Tetrahydroxynaphthalene | Recombinant Nap enzymes | 24 | ~1 mg/mL | [10] |

Experimental Protocols

The characterization of the napyradiomycin halogenases has involved a combination of heterologous expression, in vitro enzymatic assays, and structural elucidation of the resulting products. Below are generalized protocols based on published methodologies.

Heterologous Expression and Purification of Halogenases

A common workflow for obtaining active halogenases for in vitro studies is as follows:

In Vitro Halogenase Assay

The activity of the purified halogenases can be assessed using the following general procedure:

-

Reaction Mixture Preparation:

-

Reaction Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Reaction Quenching and Extraction:

-

Quench the reaction by adding a solvent such as acetone or ethyl acetate.

-

Extract the organic products.

-

-

Product Analysis:

-

Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products.

-

Conclusion and Future Directions

The vanadium-dependent halogenases of the napyradiomycin biosynthetic pathway are remarkable biocatalysts that execute complex and stereospecific transformations.[2][3] A thorough understanding of their mechanisms and substrate specificities is paramount for harnessing their synthetic potential. Future research efforts could focus on elucidating the high-resolution crystal structures of these enzymes to guide protein engineering efforts. Such endeavors could lead to the development of novel biocatalysts for the production of new napyradiomycin analogs with enhanced therapeutic properties. Furthermore, the chemoenzymatic production of these compounds offers a promising and environmentally friendly alternative to traditional chemical synthesis.[7] The continued exploration of these fascinating enzymes holds significant promise for the fields of synthetic biology, drug discovery, and green chemistry.

References

- 1. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of the napyradiomycin biosynthetic cluster provides a powerful toolbox to study unique halogenating enzymes [sim.confex.com]

- 3. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

Napyradiomycin C1 as an Estrogen Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Napyradiomycin C1 and Estrogen Receptor Antagonism

Napyradiomycins are a family of natural products characterized by a naphthoquinone core linked to a terpenoid moiety.[1] this compound is distinguished by a unique 14-membered macrocyclic ring formed by a carbon-carbon bond, a structural feature of the "C type" napyradiomycins.

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in the development and progression of a significant portion of breast cancers.[2] Upon binding to its ligand, estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation.[3] Estrogen receptor antagonists are compounds that bind to the ER and block this cascade, thereby inhibiting the growth of estrogen-dependent cancer cells.[4] They represent a cornerstone in the endocrine therapy of ER-positive breast cancer.

While the broader class of napyradiomycins has been reported to possess estrogen receptor antagonist properties, specific quantitative data for this compound remains to be elucidated.[1][2] The following sections provide the necessary background and experimental frameworks to investigate and quantify this potential activity.

Estrogen Receptor Signaling Pathway and Mechanism of Antagonism

The biological effects of estrogen are mediated through two principal signaling pathways: the genomic and non-genomic pathways.

-

Genomic Pathway: This classical pathway involves the binding of estrogen to the nuclear estrogen receptor, leading to the regulation of gene expression. This can occur through direct binding of the ER-estrogen complex to EREs or indirectly through interaction with other transcription factors.[3]

-

Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen binding to membrane-associated estrogen receptors, leading to the activation of various downstream kinase cascades, such as the MAPK and PI3K pathways.[3]

Estrogen receptor antagonists function by competitively binding to the ligand-binding domain of the estrogen receptor. This binding event prevents the conformational changes necessary for receptor activation and subsequent downstream signaling, ultimately inhibiting the transcription of estrogen-responsive genes.[4]

Diagram of Estrogen Receptor Signaling Pathway

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Meroterpenoid Scaffold of Napyradiomycin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin C1, a member of the complex napyradiomycin family of meroterpenoids, presents a unique and compelling scaffold for drug discovery and development. Characterized by a distinctive 14-membered macrocyclic ring formed by a carbon-carbon bond, this natural product, isolated from Streptomyces species, has demonstrated significant biological activity, particularly as an antibacterial agent against Gram-positive bacteria. This technical guide provides an in-depth exploration of the core meroterpenoid scaffold of this compound, detailing its structure, biosynthesis, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and a putative mechanism of action to facilitate further research and application in medicinal chemistry and pharmacology.

Introduction

Meroterpenoids are a class of natural products derived from a mixed biosynthetic origin, typically involving terpenoid and polyketide precursors. The napyradiomycins, first isolated in 1986, are a prominent family within this class, known for their structural diversity and potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] this compound and its close analogue, C2, are distinguished by a unique 14-membered ring, a feature that contributes to their specific biological profile.[3] This document serves as a comprehensive resource on the meroterpenoid scaffold of this compound, intended to support researchers in the fields of natural product chemistry, microbiology, and oncology.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C25H28Cl2O5 | [3] |

| Molecular Weight | 479.39 g/mol | [3] |

Spectroscopic Data

While a specific, publicly available tabulated NMR dataset for this compound is limited, data from closely related napyradiomycins provides a reference for its structural features. The following table presents representative ¹H and ¹³C NMR data for a generic napyradiomycin core structure, with annotations relevant to this compound's unique features.

Table 1: Representative ¹H and ¹³C NMR Data for the Napyradiomycin Scaffold

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 2 | ~76 | - |

| 3 | ~60 | ~4.4 (dd) |

| 4 | ~35 | ~2.5, 2.1 (m) |

| 4a | ~80 | - |

| 5 | ~188 | - |

| 5a | ~113 | - |

| 6 | ~161 | - |

| 7 | ~120 | ~6.8 (s) |

| 8 | ~163 | - |

| 9 | ~108 | ~6.9 (s) |

| 9a | ~135 | - |

| 10 | ~195 | - |

| 10a | ~83 | - |

| 11' | ~25 | ~2.4 (m) |

| 12' | ~118 | ~5.3 (t) |

| 13' | ~139 | - |

| 14' | ~39 | ~1.5 (m) |

| 15' | ~28 | ~1.4 (m) |

| 16' | ~117 | ~5.2 (t) |

| 17' | ~132 | - |

| 18' | ~26 | 1.6 (s) |

| 19' | ~18 | 1.7 (s) |

| 20' | ~20 | 1.1 (s) |

| 21' | ~29 | 1.4 (s) |

| 22' | ~21 | 1.0 (s) |

Note: This data is compiled from various sources on napyradiomycins and is intended to be representative.[1][4] Specific shifts for this compound may vary due to the constraints of the 14-membered ring.

Biological Activity

This compound exhibits notable biological activity, primarily against Gram-positive bacteria.

Antibacterial Activity

This compound has been shown to inhibit the growth of several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds

| Compound | S. aureus ATCC 29213 (μg/mL) | Bacillus subtilis SCSIO BS01 (μg/mL) | Bacillus thuringiensis SCSIO BT01 (μg/mL) | Reference |

| Napyradiomycin A1 | 1-2 | 1-2 | 1-2 | [1] |

| Napyradiomycin B1 | 4-8 | 2-4 | 2-4 | [1] |

| Napyradiomycin B3 | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [1] |

Cytotoxic Activity

Some napyradiomycins have demonstrated moderate cytotoxicity against various cancer cell lines. Studies have shown that certain napyradiomycin derivatives induce apoptosis in human colon adenocarcinoma cells (HCT-116).[2][5]

Table 3: Cytotoxicity (IC₅₀) of Napyradiomycin Derivatives against HCT-116 Cells

| Compound | IC₅₀ (µM) | Reference |

| Napyradiomycin derivative 1 | ~4 | [5] |

| Napyradiomycin derivative 2 | ~1-2 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of napyradiomycins from Streptomyces fermentation cultures. Specific details may need to be optimized for this compound.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of napyradiomycins.

-

Fermentation: A seed culture of the producing Streptomyces strain is used to inoculate a large-scale liquid medium. The fermentation is carried out for several days under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent such as methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient). Fractions are collected and monitored by analytical HPLC.

-

-

Purity and Structural Elucidation: The purity of the isolated this compound is assessed by analytical HPLC. The structure is then confirmed using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the compound dilutions. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cell lines such as HCT-116 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HCT-116 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The napyradiomycin scaffold is assembled through a mixed biosynthetic pathway involving both polyketide and terpenoid precursors. The core naphthoquinone moiety is derived from a pentaketide, while the remainder of the carbon skeleton originates from the mevalonate pathway, providing dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) units.

Caption: Simplified biosynthetic pathway of this compound.

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are not fully elucidated, studies on related napyradiomycins suggest that their cytotoxic effects are mediated through the induction of apoptosis.[5]